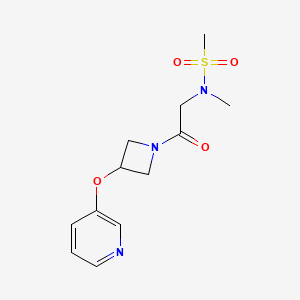

N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is used in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to previous EGFR inhibitors.

Applications De Recherche Scientifique

Methane Mono-Oxygenase Research

One study discusses the methane mono-oxygenase of Methylococcus capsulatus (Bath), highlighting its ability to oxygenate a wide range of compounds, including n-alkanes, n-alkenes, ethers, and aromatic compounds (Colby, Stirling, & Dalton, 1977). This research demonstrates the enzyme's versatility and could inform applications in biocatalysis or environmental bioremediation, where similar compounds might serve as substrates or inhibitors.

Synthesis and Biological Evaluation

Another relevant study involves the synthesis and biological evaluation of compounds for potential therapeutic use. For instance, Schiff’s bases and 2-azetidinones of isonicotinyl hydrazone were synthesized and assessed for their antidepressant and nootropic activities, indicating the significance of the azetidine ring and the sulfonamide group in medicinal chemistry (Thomas, Nanda, Kothapalli, & Hamane, 2016). Such studies underscore the potential for designing novel therapeutic agents based on structural modifications of similar compounds.

Catalytic and Synthetic Applications

Research into catalytic processes and synthetic applications of related compounds, such as the use of di(2-pyridyl)methanesulfonate complexes for aminohydroxylation reactions, points to the utility of such structures in synthetic organic chemistry (Khusnutdinova, Maiorana, Zavalij, & Vedernikov, 2011). This suggests potential avenues for utilizing "N-methyl-N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)methanesulfonamide" in complex organic syntheses or as part of catalytic systems.

Propriétés

IUPAC Name |

N-methyl-N-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O4S/c1-14(20(2,17)18)9-12(16)15-7-11(8-15)19-10-4-3-5-13-6-10/h3-6,11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQZOTKWQCTSKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CC(C1)OC2=CN=CC=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8-((4-Ethoxyphenyl)sulfonyl)-[1,3]dioxolo[4,5-g]quinolin-7-yl)(p-tolyl)methanone](/img/structure/B2663316.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-methylpyrimidine-2-carboxamide](/img/structure/B2663318.png)

![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)

![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)